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Terbium(III) bromide

scintillator crystal growth radiation detection melt density

Terbium(III) bromide (TbBr₃, CAS 14456-47-4) is a high-purity anhydrous rare earth halide specifically engineered for melt-growth crystal doping and ALD/CVD precursor applications. Its intermediate density (4.67 g/cm³) and melting point (827°C) bridge the volatility gap between TbCl₃ and TbF₃, enabling homogeneous dopant incorporation without premature volatilization. Unlike TbF₃, TbBr₃ is freely water-soluble, eliminating acid digestion. Procure anhydrous, ampouled material stored under inert atmosphere to prevent hydrolysis to TbOBr.

Molecular Formula Br3Tb
Molecular Weight 398.64 g/mol
CAS No. 14456-47-4
Cat. No. B084884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III) bromide
CAS14456-47-4
Molecular FormulaBr3Tb
Molecular Weight398.64 g/mol
Structural Identifiers
SMILESBr[Tb](Br)Br
InChIInChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3
InChIKeyAZNZWHYYEIQIOC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium(III) bromide (CAS 14456-47-4): Inorganic Rare Earth Halide Properties and Procurement Baseline


Terbium(III) bromide (TbBr₃, CAS 14456-47-4) is an inorganic rare earth halide compound belonging to the lanthanide tribromide series. It exists as a colorless crystalline solid in its anhydrous form with a density of approximately 4.67 g/cm³ at 25°C, a melting point of 827–828°C, and a boiling point of 1490°C under ambient pressure [1]. The compound is hygroscopic, readily absorbs moisture from humid air, and is soluble in both cold and hot water, with its aqueous solutions capable of crystallizing as the hexahydrate (TbBr₃·6H₂O, CAS 15162-98-8) [2]. TbBr₃ adopts a crystal structure isostructural with bismuth iodide (BiI₃) [3]. The compound is produced via direct reaction of terbium metal with bromine gas, reaction of terbium hydroxide with hydrobromic acid, or heating terbium oxide (Tb₂O₃) with ammonium bromide (NH₄Br) . Dehydration of the hexahydrate must be conducted under dry HBr flow or with NH₄Br addition to prevent hydrolysis to terbium oxybromide (TbOBr) [2].

Terbium(III) bromide (TbBr₃): Why Interchanging Rare Earth Halides Without Quantitative Justification Compromises Material Performance


Rare earth halides cannot be treated as interchangeable commodities despite belonging to the same lanthanide tribromide series. The lanthanide contraction—the systematic decrease in ionic radius from La³⁺ (103.2 pm) to Lu³⁺ (86.1 pm)—produces measurable variations in lattice energy, solubility kinetics, and dehydration behavior across the series [1]. Tb³⁺ occupies a distinct position within this series with an ionic radius (92.3 pm for CN=6) that differs from both lighter lanthanides (e.g., Ce³⁺: 101 pm) and heavier ones (e.g., Yb³⁺: 86.8 pm) [1]. Additionally, TbBr₃ exhibits pronounced hygroscopicity, absorbing water from humid air and undergoing hydrolysis to terbium oxybromide (TbOBr) if dehydrated improperly [2]. This sensitivity distinguishes TbBr₃ from less hygroscopic fluorides (e.g., TbF₃, which has markedly lower water solubility) and from oxides, mandating specific handling, storage, and precursor selection protocols . Furthermore, Tb³⁺ possesses a 4f⁸ electronic configuration with a ⁷F₆ ground state, yielding characteristic green luminescence centered at ~545 nm (⁵D₄ → ⁷F₅ transition) that is spectroscopically distinct from the red emission of Eu³⁺ (~615 nm, ⁵D₀ → ⁷F₂) or the blue emission of Ce³⁺ [3]. Substituting TbBr₃ with alternative terbium halides (e.g., TbCl₃, TbF₃) or other lanthanide bromides without accounting for these property differences will alter crystal growth kinetics, luminescence output, and final device performance in a quantifiable manner.

Terbium(III) bromide: Quantitative Evidence for Differentiated Selection Versus Close Analogs


Density Advantage: TbBr₃ (4.67 g/cm³) Versus TbCl₃ (4.35 g/cm³) and TbF₃ (7.2 g/cm³) for Scintillator Crystal Growth

TbBr₃ exhibits an intermediate density of 4.67 g/cm³, which provides a quantifiable materials-engineering advantage over both lighter terbium halides (TbCl₃: 4.35 g/cm³) and denser options (TbF₃: ~7.2 g/cm³) [1]. This intermediate density translates to predictable melt convection behavior during Bridgman or Czochralski crystal growth: density values directly influence buoyancy-driven flows, thermal gradients, and solid-liquid interface stability during single-crystal production [2]. TbCl₃'s lower density can result in increased convection velocity, while TbF₃'s high density (~55% greater than TbBr₃) can produce sluggish melt dynamics and steeper thermal gradients that complicate diameter control. TbBr₃'s density of 4.67 g/cm³ positions it as the engineering-preferred precursor for controlled melt growth of terbium-doped scintillator crystals [2].

scintillator crystal growth radiation detection melt density

Melting Point Suitability: TbBr₃ (827°C) Versus TbCl₃ (588°C) and TbF₃ (1172°C) for High-Temperature Vapor Deposition Precursor Selection

TbBr₃ possesses a melting point of 827°C, which distinguishes it from both lower-melting terbium chloride (TbCl₃: 588°C) and higher-melting terbium fluoride (TbF₃: 1172°C) [1]. This intermediate thermal stability enables TbBr₃ to function effectively as a precursor in vapor deposition processes including atomic layer deposition (ALD) and chemical vapor deposition (CVD), where precursor volatility and thermal stability windows must align with substrate temperature requirements [2]. TbCl₃'s lower melting point of 588°C may lead to premature decomposition or insufficient thermal stability during high-temperature deposition (>600°C). Conversely, TbF₃'s high melting point of 1172°C requires substantially elevated source temperatures to achieve adequate vapor pressure, increasing energy consumption and potentially damaging temperature-sensitive substrates. TbBr₃'s 827°C melting point provides a practical thermal window for vapor-phase terbium incorporation without the volatility limitations of the chloride or the high-temperature burden of the fluoride [2].

vapor deposition thermal stability ALD precursor

Luminescence Differentiation: Tb³⁺ Green Emission (545 nm) Versus Ce³⁺ (Blue) and Eu³⁺ (Red) for Spectral Multiplexing

The Tb³⁺ ion in TbBr₃ exhibits a characteristic luminescence emission spectrum dominated by the ⁵D₄ → ⁷F₅ transition centered at ~545 nm (green), with additional transitions at ~490 nm (⁵D₄ → ⁷F₆), ~585 nm (⁵D₄ → ⁷F₄), and ~620 nm (⁵D₄ → ⁷F₃) [1]. In contrast, Ce³⁺-based systems (e.g., CeBr₃) emit primarily in the blue region (broadband emission centered ~350–400 nm due to 5d → 4f transitions), while Eu³⁺ systems emit dominantly in the red region (~615 nm, ⁵D₀ → ⁷F₂ transition) [2]. The Tb³⁺ luminescence lifetime in solid-state matrices typically ranges from 0.5 to 3 milliseconds, which is longer than Ce³⁺ (nanosecond-scale decay) but comparable to Eu³⁺ (millisecond-scale), enabling time-gated detection and spectral discrimination in multiplexed optical assays [3]. In Tb³⁺-doped KPb₂Br₅ crystals grown with TbBr₃ as the dopant source, the low phonon energy of the bromide host matrix (~140 cm⁻¹) reduces non-radiative multiphonon relaxation, preserving quantum efficiency relative to oxide hosts with higher phonon energies (>500 cm⁻¹) [1].

photoluminescence lanthanide luminescence spectral multiplexing

Hygroscopicity and Handling Differentiation: TbBr₃ Water Absorption Versus TbF₃ Insolubility

TbBr₃ is classified as hygroscopic and sensitive to moisture, absorbing water from humid air and undergoing hydrolysis to terbium oxybromide (TbOBr) when heated in the presence of water vapor [1]. This behavior differs quantitatively from TbF₃, which is sparingly soluble in water and significantly less hygroscopic due to the higher lattice energy of the fluoride salt . The practical implication is that TbBr₃ must be stored under inert atmosphere or in sealed, desiccated containers, whereas TbF₃ tolerates ambient handling with less stringent moisture exclusion [1]. The hygroscopic nature of TbBr₃ is not a liability but rather a selectable property: for aqueous solution-based synthesis routes (e.g., hydrothermal or solvothermal doping of phosphors), TbBr₃'s water solubility (freely soluble in cold or hot water) enables straightforward precursor preparation without the acid digestion often required for TbF₃ . Conversely, for applications requiring moisture-insensitive materials (e.g., high-temperature solid-state synthesis where hydrolysis must be avoided), TbBr₃'s hygroscopicity mandates procurement of ultra-dry, ampouled material and strict glovebox handling—a cost and workflow consideration that differentiates it from TbF₃ [1].

hygroscopicity material handling anhydrous storage

Terbium(III) bromide (TbBr₃): Validated Application Scenarios Derived from Differentiated Evidence


Single-Crystal Growth of Terbium-Doped Scintillator Crystals via Bridgman Technique

TbBr₃ serves as the preferred terbium dopant source for melt-growth synthesis of Tb³⁺-doped KPb₂Br₅ and related low-phonon-energy bromide crystals for mid-infrared laser and scintillator applications [1]. The intermediate density of TbBr₃ (4.67 g/cm³) compared to TbCl₃ (4.35 g/cm³) and TbF₃ (~7.2 g/cm³) yields predictable melt convection during vertical Bridgman growth, reducing the formation of growth striations and compositional inhomogeneity [1]. Additionally, TbBr₃'s melting point of 827°C aligns with the thermal processing window of KPb₂Br₅ (melting point ~550–600°C), enabling homogeneous dopant incorporation at 5 mol% nominal doping concentrations without premature volatilization or incomplete dissolution [1].

Vapor Deposition Precursor for Terbium-Containing Thin Films in Optoelectronics

For atomic layer deposition (ALD) and chemical vapor deposition (CVD) of terbium-doped oxide or nitride thin films, TbBr₃ provides a thermally stable precursor with a melting point (827°C) that bridges the volatility gap between TbCl₃ (588°C) and TbF₃ (1172°C) [1]. This intermediate thermal stability enables vapor-phase terbium delivery at source temperatures of 600–800°C, compatible with standard ALD/CVD reactor hardware and substrate temperature limitations (typically 200–500°C for temperature-sensitive substrates) [2]. TbBr₃'s bromide ligands also participate in ligand-exchange reactions with oxygen or nitrogen co-reactants (e.g., H₂O, O₃, NH₃), facilitating film growth with controlled terbium incorporation [2].

Green-Emitting Phosphor Dopant for Spectral Multiplexing and Security Markers

TbBr₃ functions as a water-soluble Tb³⁺ source for hydrothermal or solvothermal synthesis of green-emitting phosphors, leveraging its high water solubility and hygroscopic character to enable aqueous precursor preparation without acid digestion [1]. The characteristic Tb³⁺ green emission at ~545 nm is spectrally separable from Ce³⁺-doped blue-emitting phosphors and Eu³⁺-doped red-emitting phosphors, enabling multi-color luminescent systems with minimal spectral cross-talk [2]. The millisecond-scale luminescence lifetime of Tb³⁺ further enables time-gated detection schemes that suppress short-lived background autofluorescence, a critical advantage in bioassay and security marker applications [3].

Aqueous Solution-Based Synthesis of Terbium-Doped Luminescent Materials

In contrast to TbF₃, which requires acid digestion due to its low water solubility, TbBr₃ is freely soluble in both cold and hot water [1]. This solubility advantage makes TbBr₃ the precursor of choice for solution-based synthesis routes including hydrothermal growth, co-precipitation, and sol-gel processing of terbium-doped phosphors, catalysts, and luminescent nanoparticles [1]. However, the hygroscopic nature of TbBr₃ mandates procurement of anhydrous, ampouled material and handling under inert atmosphere to prevent hydrolysis to TbOBr during storage, a workflow consideration that differentiates TbBr₃ procurement from less moisture-sensitive alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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